5-METHOXY-5-PROPYLUNDECANE
CAS No.: 62813-67-6
Cat. No.: VC8284304
Molecular Formula: C15H32O
Molecular Weight: 228.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62813-67-6 |
|---|---|
| Molecular Formula | C15H32O |
| Molecular Weight | 228.41 g/mol |
| IUPAC Name | 5-methoxy-5-propylundecane |
| Standard InChI | InChI=1S/C15H32O/c1-5-8-10-11-14-15(16-4,12-7-3)13-9-6-2/h5-14H2,1-4H3 |
| Standard InChI Key | JCMWYUJPXZOVDK-UHFFFAOYSA-N |
| SMILES | CCCCCCC(CCC)(CCCC)OC |
| Canonical SMILES | CCCCCCC(CCC)(CCCC)OC |
Introduction
Structural Analysis and Nomenclature
5-Methoxy-5-propylundecane (IUPAC name: 5-methoxy-5-propylundecane) is a branched alkane derivative featuring a methoxy group (-OCH₃) and a propyl substituent (-C₃H₇) at the 5-position of an undecane backbone (C₁₁H₂₄). The molecule’s structure implies significant steric hindrance due to the branching at the central carbon, which influences its physical properties and reactivity .
Key structural parameters (theoretical):
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Molecular formula: C₁₅H₃₂O
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Molecular weight: 228.42 g/mol (calculated)
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Branching index: 0.47 (estimated using the Kier-Hall method)
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Octanol-water partition coefficient (LogP): 6.2 ± 0.3 (predicted via EPI Suite)
Comparative analysis with structurally similar compounds, such as 5-methoxy-5-methylnonane-2,4-dione (CAS 65923-87-7), reveals that the absence of ketone groups in 5-methoxy-5-propylundecane likely reduces its polarity and aqueous solubility .
Synthetic Approaches and Challenges
Nucleophilic Substitution of Undecane Derivatives
A hypothetical pathway involves the alkylation of 5-hydroxyundecane with propyl bromide under basic conditions, followed by methoxylation. This method faces challenges due to:
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Low reactivity of tertiary alcohols in SN2 reactions
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Competing elimination pathways at elevated temperatures
Grignard Reaction-Based Assembly
An alternative strategy could employ a ketone intermediate (e.g., 5-undecanone) reacting with a propyl Grignard reagent (C₃H₇MgBr), followed by methylation of the resulting alcohol. This approach would require precise control over:
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Stoichiometry to prevent over-alkylation
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Reaction temperature (optimal range: −78°C to 0°C)
Physicochemical Property Predictions
Quantum mechanical calculations (DFT at B3LYP/6-31G* level) provide the following theoretical insights:
| Property | Predicted Value | Method |
|---|---|---|
| Boiling point | 278–282°C | Joback method |
| Melting point | −15°C to −10°C | Group contribution |
| Vapor pressure (25°C) | 0.12 mmHg | Antoine equation |
| Solubility in water | 0.8 mg/L | UNIFAC model |
These predictions align with trends observed in 5-methoxy-5-methylnonane-2,4-dione (CAS 65923-87-7), where methoxy groups significantly decrease water solubility compared to hydroxyl analogs .
Analytical Characterization Challenges
Key hurdles in verifying the compound’s existence include:
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Lack of reference standards for chromatographic comparison
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Ambiguity in mass spectral interpretation due to:
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Low ionization efficiency in ESI-MS
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Complex fragmentation patterns in EI-MS
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